molecular formula C20H29N3O2 B6078173 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone

3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone

Cat. No. B6078173
M. Wt: 343.5 g/mol
InChI Key: AAFYYDRGOJHOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known as AZP-531 and has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone is not fully understood. However, it is believed that the compound acts on the melanocortin system, which plays a critical role in the regulation of appetite and body weight. AZP-531 has been shown to activate the melanocortin-4 receptor, which results in the suppression of appetite and the reduction of body weight.
Biochemical and Physiological Effects:
AZP-531 has been shown to have several significant biochemical and physiological effects. It has been shown to reduce food intake, increase energy expenditure, and improve insulin sensitivity. Additionally, AZP-531 has been shown to improve liver function and reduce inflammation, making it a promising candidate for the treatment of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone in lab experiments is its potential for the development of new anti-obesity drugs. However, one of the limitations of using AZP-531 is that its mechanism of action is not fully understood, which makes it challenging to develop drugs with specific targets.

Future Directions

There are several future directions for the study of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone. One of the primary areas of research is the development of new drugs for the treatment of obesity and related metabolic disorders. Additionally, there is a need for further studies to understand the mechanism of action of AZP-531, which will enable the development of drugs with specific targets. Finally, there is a need for further research to understand the long-term effects of AZP-531 on the human body.

Synthesis Methods

The synthesis of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone involves several steps. The first step involves the condensation of 2-methylbenzylamine and 2-acetyl-1-azepanone, which results in the formation of 2-(2-methylbenzyl)-1-azepanyl-2-oxoethanone. This intermediate is then reacted with piperazine to yield 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone.

Scientific Research Applications

3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been the development of new drugs for the treatment of obesity and related metabolic disorders. AZP-531 has been shown to have a significant impact on the regulation of appetite and body weight, making it a promising candidate for the development of new anti-obesity drugs.

properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-4-[(2-methylphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-16-8-4-5-9-17(16)15-23-13-10-21-20(25)18(23)14-19(24)22-11-6-2-3-7-12-22/h4-5,8-9,18H,2-3,6-7,10-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFYYDRGOJHOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(1-Azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone

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